molecular formula C11H15N3O2 B12570025 3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide CAS No. 201597-39-9

3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide

Cat. No.: B12570025
CAS No.: 201597-39-9
M. Wt: 221.26 g/mol
InChI Key: ANKMTESVTSNATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide is a chemical compound with a unique structure that includes a hydrazide group, an aminooxy linkage, and a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide typically involves the reaction of 1-phenylethylideneamine with 3-aminopropanehydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide involves its interaction with specific molecular targets. The aminooxy group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazide group can participate in hydrogen bonding and other interactions that affect the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide is unique due to its combination of a hydrazide group and an aminooxy linkage, which provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

201597-39-9

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-(1-phenylethylideneamino)oxypropanehydrazide

InChI

InChI=1S/C11H15N3O2/c1-9(10-5-3-2-4-6-10)14-16-8-7-11(15)13-12/h2-6H,7-8,12H2,1H3,(H,13,15)

InChI Key

ANKMTESVTSNATD-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCCC(=O)NN)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.